molecular formula C10H10ClN5 B14797182 N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine

N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B14797182
M. Wt: 235.67 g/mol
InChI Key: LRNODHXFQIBZGC-UHFFFAOYSA-N
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Description

N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-chloropyridine-2-amine with 6-methylpyrimidine-2,4-diamine under specific conditions. One common method includes the use of a solvent such as acetonitrile and a base like triethylamine. The reaction mixture is heated at reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential as an antimicrobial, antiviral, and antitumor agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct pharmacological properties.

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

2-N-(4-chloropyridin-2-yl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C10H10ClN5/c1-6-4-8(12)15-10(14-6)16-9-5-7(11)2-3-13-9/h2-5H,1H3,(H3,12,13,14,15,16)

InChI Key

LRNODHXFQIBZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC=CC(=C2)Cl)N

Origin of Product

United States

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